molecular formula C23H26N2O6 B2575578 N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898457-43-7

N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No. B2575578
CAS RN: 898457-43-7
M. Wt: 426.469
InChI Key: YRYQIKBOGNSTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Approaches : A study detailed a high-yielding cyclisation technique for synthesizing isoquinoline derivatives, showcasing innovative pathways in organic synthesis that could be relevant to the synthesis of the target compound (King, 2007).
  • Structural Aspects and Salt Formation : Research on amide-containing isoquinoline derivatives emphasized their structural diversity and the formation of gels and crystalline salts under various conditions, highlighting the complex interplay between structure and function in chemical compounds (Karmakar, Sarma, & Baruah, 2007).

Potential Biological Activities

  • Analgesic and Anti-inflammatory Activities : Certain isoquinoline derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory properties, indicating the therapeutic potential of compounds within this class (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
  • Antitumor Activities : A series of benzyl-substituted quinazolinones, related in structure to isoquinoline derivatives, were synthesized and demonstrated broad spectrum antitumor activity, underscoring the importance of structural modification in enhancing biological efficacy (Al-Suwaidan et al., 2016).

Molecular Docking Studies

  • Docking and Spectroscopy Analyses : Detailed molecular docking and vibrational study on a quinazolinone derivative provided insights into its structural characteristics and potential interaction with biological targets, which could be analogous to investigations on the target compound (El-Azab et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-4-30-13-12-25-11-10-17-18(23(25)27)6-5-7-20(17)31-15-22(26)24-19-9-8-16(28-2)14-21(19)29-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYQIKBOGNSTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

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